molecular formula C20H16N4O4 B2530092 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923166-16-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Katalognummer: B2530092
CAS-Nummer: 923166-16-9
Molekulargewicht: 376.372
InChI-Schlüssel: YHZFVBBKFHVFIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds have been synthesized using similar strategies involving the coupling of benzo[d][1,3]dioxole derivatives with oxadiazole and indole moieties under controlled conditions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For example:

  • Antitumor Activity : Various derivatives have shown significant antitumor activity against several cancer cell lines. For instance, compounds with similar structures exhibited IC50 values lower than 5 µM against HepG2 and HCT116 cell lines, indicating strong cytotoxic effects compared to standard drugs like doxorubicin .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These findings suggest that this compound may exhibit similar or enhanced cytotoxicity against various cancer types.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Many derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers .
  • Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis through mitochondrial pathways by regulating proteins such as Bax and Bcl-2 .

Antidiabetic Effects

Recent research has also explored the potential antidiabetic effects of similar benzodioxole derivatives. For example:

  • α-Amylase Inhibition : Compounds were evaluated for their ability to inhibit α-amylase in vitro, demonstrating IC50 values as low as 0.68 µM while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Compoundα-Amylase IC50 (µM)Normal Cell Line IC50 (µM)
Compound IId0.68>150
Compound IIc0.85>150

This indicates a promising safety profile alongside therapeutic efficacy.

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzo[d][1,3]dioxole derivatives, researchers found that certain modifications to the oxadiazole ring significantly enhanced anticancer activity against breast and liver cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities with target proteins.

Case Study 2: Diabetes Management

Another investigation assessed the effects of a related compound on streptozotocin-induced diabetic mice. The results indicated significant reductions in blood glucose levels post-treatment, supporting the antidiabetic potential of benzodioxole derivatives .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-12-22-23-20(28-12)16-8-13-4-2-3-5-15(13)24(16)10-19(25)21-14-6-7-17-18(9-14)27-11-26-17/h2-9H,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFVBBKFHVFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.